molecular formula C21H21N3O3S B2868262 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 946219-45-0

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2868262
CAS No.: 946219-45-0
M. Wt: 395.48
InChI Key: IMBMCPZXFJZMIF-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique structure combining a furan ring, a cyclopenta[d]pyrimidine core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and cyclization.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The furan ring and the acetamide group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)ethan-1-amine: A similar compound with an ethanamine group instead of an acetamide group.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with a similar furan ring structure but different core and functional groups.

Uniqueness

The uniqueness of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide lies in its combination of a furan ring, a cyclopenta[d]pyrimidine core, and an acetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-6-2-3-9-17(14)22-19(25)13-28-20-16-8-4-10-18(16)24(21(26)23-20)12-15-7-5-11-27-15/h2-3,5-7,9,11H,4,8,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBMCPZXFJZMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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